molecular formula C9H11N3O3 B2706775 2-Amino-N,3-dimethyl-5-nitrobenzamide CAS No. 2445785-22-6

2-Amino-N,3-dimethyl-5-nitrobenzamide

Cat. No.: B2706775
CAS No.: 2445785-22-6
M. Wt: 209.205
InChI Key: DJSVQZJNVUKHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N,3-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H11N3O3 It is a derivative of benzamide, characterized by the presence of amino, nitro, and dimethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,3-dimethyl-5-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, high yield, and operational efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,3-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like ferrous powder and acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reducing Agents: Ferrous powder and acid are commonly used for the reduction of the nitro group.

    Solvents: Low alcohol solvents and inert organic solvents are used in various steps of the synthesis.

    Catalysts: Catalysts like sulfonic acid chloride are used to facilitate specific reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-N,3-dimethyl-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N,3-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-N,3-dimethylbenzamide
  • 2-Amino-5-bromo-N,3-dimethylbenzamide
  • 2-Amino-5-nitrobenzonitrile

Uniqueness

2-Amino-N,3-dimethyl-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, nitro, and dimethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-amino-N,3-dimethyl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-5-3-6(12(14)15)4-7(8(5)10)9(13)11-2/h3-4H,10H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSVQZJNVUKHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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